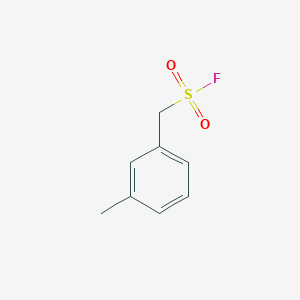

(3-Methylphenyl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(3-methylphenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHDNFCQZFKSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methanesulfonyl fluoride typically involves the reaction of (3-methylphenyl)methanesulfonyl chloride with a fluoride source. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion to the sulfonyl fluoride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Sulfonic Acid Derivatives: Resulting from oxidation reactions.

Reduced Sulfonyl Compounds: Produced via reduction reactions.

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonyl Fluoride Introduction

(3-Methylphenyl)methanesulfonyl fluoride is utilized as a reagent for introducing sulfonyl fluoride groups into organic molecules. This application is crucial in the development of new compounds with specific functionalities in medicinal chemistry and materials science.

Chemical Biology

Enzyme Inhibition Studies

The compound is employed in the study of enzyme inhibitors, particularly those targeting serine hydrolases. Its ability to inhibit AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission and influence neuronal signaling pathways. This characteristic makes it a valuable tool in biochemical research focused on neurotransmission.

Drug Discovery

Potential Therapeutic Applications

this compound is being investigated for its potential as a pharmacophore in drug discovery, particularly for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that its inhibition of AChE can improve cognitive function by prolonging the action of acetylcholine at synapses .

Case Study: Alzheimer's Disease Treatment

Research indicates that the compound has been tested in preclinical models for its efficacy in treating Alzheimer's dementia. It has demonstrated a selective inhibition profile for AChE in the brain, with minimal peripheral effects, suggesting its potential as a safer alternative to existing treatments .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of functional materials with unique properties. The incorporation of sulfonyl fluoride groups can enhance the reactivity and functionality of polymers and other materials, making them suitable for various applications.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound acts as an irreversible inhibitor by forming a stable sulfonamide linkage with the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Structural Features and Key Derivatives

The table below compares (3-Methylphenyl)methanesulfonyl fluoride with structurally related compounds:

Reactivity and Functional Comparisons

- SuFEx Reactivity : Methanesulfonyl fluoride is a benchmark SuFEx reagent, reacting with nucleophiles like amines to form stable sulfonamide linkages . This compound likely exhibits similar reactivity, but steric hindrance from the methyl group may slow kinetics compared to smaller analogs.

- Enzyme Inhibition: Methanesulfonyl fluoride irreversibly inhibits acetylcholinesterase (AChE) by sulfonylating the active site serine, analogous to organophosphates like sarin but with lower acute toxicity . Structural analogs with bulkier aryl groups (e.g., 3-methylphenyl) may show reduced blood-brain barrier penetration, limiting central nervous system effects .

- Environmental Impact : Methanesulfonyl fluoride contributes significantly to ozone depletion (64% of impact via CFC-10 intermediates) and LiNTf₂ synthesis . Phenyl-substituted derivatives may have lower volatility, reducing atmospheric impact but increasing persistence in soil/water.

Toxicity and Regulatory Considerations

- Acute Toxicity : Methanesulfonyl fluoride causes rapid neurotoxic effects (e.g., convulsions, respiratory failure) due to AChE inhibition . Substituted derivatives like this compound may exhibit mitigated toxicity due to reduced bioavailability .

- Chloride analogs (e.g., [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride) face stricter handling regulations due to corrosivity .

Biological Activity

Overview

(3-Methylphenyl)methanesulfonyl fluoride (CAS No. 1888929-48-3) is an organic compound that serves as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This compound's biological activity is primarily linked to its role in modulating cholinergic signaling, which has significant implications for neuropharmacology and therapeutic applications.

- Molecular Formula : C8H9FO2S

- Molecular Weight : 194.22 g/mol

- Structure : Contains a sulfonyl fluoride group attached to a (3-methylphenyl)methane moiety.

The primary mechanism of action for this compound involves the inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts. This elevation can enhance cholinergic signaling, which is crucial for various physiological functions, including muscle contraction and neurotransmission.

Target Enzyme

- Acetylcholinesterase (AChE) : Inhibition results in prolonged action of acetylcholine at synapses, potentially improving cognitive function in conditions like Alzheimer's disease.

Biochemical Pathways

The inhibition of AChE by this compound affects several biochemical pathways:

- Cholinergic Pathway : Increased acetylcholine levels can enhance synaptic transmission and influence neuronal signaling.

- Cellular Effects : Altered acetylcholine levels can impact cell signaling pathways, gene expression, and overall cellular metabolism.

Research Findings

Recent studies have highlighted the biological activity and potential therapeutic applications of this compound:

-

Inhibition Studies :

- In vitro assays demonstrated that this compound effectively inhibits AChE with a competitive inhibition profile.

- The compound showed a significant increase in acetylcholine concentration in neuronal cultures, suggesting its potential utility in treating cognitive impairments.

-

Case Studies :

- Research has indicated that compounds with similar structures exhibit varying degrees of AChE inhibition, emphasizing the importance of structural positioning on biological activity.

- Comparative studies with other sulfonyl fluoride derivatives have shown that positional isomers like (4-Methylphenyl)methanesulfonyl fluoride also inhibit AChE but may differ in selectivity and potency.

Applications in Drug Discovery

This compound is being explored for its potential as a lead compound in drug discovery:

- Neurodegenerative Diseases : Its ability to enhance cholinergic signaling makes it a candidate for developing treatments for conditions such as Alzheimer's disease.

- Chemical Biology : It is utilized in studies focusing on enzyme inhibitors, particularly those targeting serine hydrolases.

Comparison with Similar Compounds

| Compound Name | AChE Inhibition | Unique Features |

|---|---|---|

| This compound | High | Selective AChE inhibitor |

| (4-Methylphenyl)methanesulfonyl fluoride | Moderate | Similar mechanism but different selectivity |

| Benzylmethanesulfonyl fluoride | Low | Less effective due to structural differences |

Q & A

Q. Table 1: Acute Toxicity Data

| Parameter | Value (Source) |

|---|---|

| Rat LC50 (inhalation) | 1 ppm/7H |

| Skin Irritation | Severe burns on contact |

| Decomposition Products | HF, SOₓ, CO |

Basic: How to characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% by HPLC, as per reagent-grade standards) .

- Spectroscopy :

- Elemental Analysis : Verify C, H, S, and F percentages against theoretical values (e.g., C: 51.06%, F: 10.10%) .

Advanced: How to resolve contradictions in reported neurotoxic effects of this compound in rodent models?

Answer:

- Experimental Design :

- Dose-Response Analysis : Compare low-dose (0.5 mg/kg) vs. high-dose (5 mg/kg) exposures to differentiate acute vs. chronic effects .

- Behavioral Assays : Use Morris water maze and shock-probe tests to evaluate spatial memory and anxiety-like behavior, controlling for cholinergic pathway disruptions .

- Data Reconciliation :

- Cholinesterase Activity : Measure acetylcholinesterase inhibition in brain homogenates (conflicting results may arise from regional variability, e.g., hippocampus vs. cortex) .

- Gene Expression Profiling : Use RNA-seq to identify differential expression in neurodevelopmental genes (e.g., BDNF, GFAP) .

Q. Table 2: Neurotoxicity Study Parameters

| Parameter | In Utero Exposure (Rat) | Adult Exposure (Rat) |

|---|---|---|

| Cholinergic Inhibition | 40–60% in forebrain | No significant change |

| Cognitive Deficit | Impaired maze navigation | Transient anxiety increase |

Advanced: How to optimize analytical methods for quantifying trace this compound in biological matrices?

Answer:

- Sample Preparation :

- Detection :

Basic: What are the key physicochemical properties influencing experimental design with this compound?

Answer:

- Hydrolysis Sensitivity : Reacts exothermically with water, requiring anhydrous conditions for stability .

- Volatility : Boiling point ~301°C; use reflux condensers for high-temperature reactions .

- Solubility : Lipophilic (logP ~2.1), soluble in DMSO or acetone for in vitro assays .

Advanced: How to design in vivo studies to assess long-term neurodevelopmental impacts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.